molecular formula C13H19ClN2O2 B1625363 Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate CAS No. 439116-15-1

Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate

Cat. No. B1625363
CAS RN: 439116-15-1
M. Wt: 270.75 g/mol
InChI Key: JWQXARVKTIKFTR-UHFFFAOYSA-N
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Description

Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate, also known as BAMCB, is a carbamate derivative that has shown potential in scientific research applications. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 304.80 g/mol. BAMCB has been synthesized using various methods and has been found to have unique biochemical and physiological effects.

Mechanism of Action

Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate inhibits the activity of acetylcholinesterase by binding to the active site of the enzyme. This binding prevents the hydrolysis of acetylcholine, leading to an increase in the concentration of acetylcholine in the synaptic cleft. This increase in acetylcholine concentration enhances cholinergic neurotransmission, leading to improved cognitive function.
Biochemical and Physiological Effects
Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate has been found to have unique biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate has been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate has several advantages for lab experiments, including its high solubility in organic solvents, its ability to cross the blood-brain barrier, and its unique biochemical and physiological effects. However, Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate has some limitations, including its low yield during synthesis and its potential toxicity at higher concentrations.

Future Directions

There are several future directions for the use of Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate in scientific research. One potential direction is the development of Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate-based fluorescent probes for the detection of other metal ions in biological samples. Another direction is the investigation of Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate's potential in the treatment of other neurological disorders, such as Parkinson's disease. Additionally, the use of Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate in combination with other compounds for the treatment of cancer and inflammation warrants further investigation.
Conclusion
In conclusion, Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate is a carbamate derivative that has shown potential in scientific research applications. It has been synthesized using various methods and has unique biochemical and physiological effects. Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate has been found to inhibit the activity of acetylcholinesterase, inhibit cancer cell growth, and have anti-inflammatory and antioxidant properties. While Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate has some limitations, its potential in scientific research, particularly in the treatment of neurological disorders and cancer, warrants further investigation.

Scientific Research Applications

Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions, such as copper and iron, in biological samples. It has also been used as an inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the regulation of neurotransmitters. Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate has shown potential in the treatment of Alzheimer's disease, as it can cross the blood-brain barrier and inhibit acetylcholinesterase activity in the brain.

properties

IUPAC Name

tert-butyl N-[[2-(aminomethyl)-4-chlorophenyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O2/c1-13(2,3)18-12(17)16-8-9-4-5-11(14)6-10(9)7-15/h4-6H,7-8,15H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQXARVKTIKFTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20457017
Record name TERT-BUTYL 2-(AMINOMETHYL)-4-CHLOROBENZYLCARBAMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate

CAS RN

439116-15-1
Record name TERT-BUTYL 2-(AMINOMETHYL)-4-CHLOROBENZYLCARBAMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of tert-butyl 2-(azidomethyl)-4-chlorobenzylcarbamate (10.9 g, 36.73 mmol) in THF (60 ml) and water (6 ml) was added triphenylphospine (10.59 g, 40.40 mmol). The reaction was heated to 65 C. and stirred overnight at room temperature. The reaction was concentrated in vacuo and flashed with 4% (10% NH4OH/MeOH)/dichlor-omethane. A second purification using silica gel column chromatography with a careful gradient of 3 to 5% (10% NH4OH/MeOH)/dichloro methane gave the title compound.
Name
tert-butyl 2-(azidomethyl)-4-chlorobenzylcarbamate
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
10.59 g
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reactant
Reaction Step One
Name
Quantity
60 mL
Type
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Quantity
6 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of tert-butyl 4-chloro-2-(hydroxymethyl)benzylcarbamate (10 g, 36.8 mmol) in anhydrous THF (100 ml) was added DPPA (8.3 ml, 38.6 mmol) and DBU (5.79 ml, 38.6 mmol). The mixture was stirred overnight and then was partitioned between ethyl acetate and water. The organic layer was washed with brine, and was concentrated in vacuo to a crude oil (14.6 g). Purification was accomplished by silica gel chromatography, eluting a gradient of ethyl acetate-hexane (10, 15, 20, 25, 50%) to give tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
8.3 mL
Type
reactant
Reaction Step One
Name
Quantity
5.79 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate
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